1H-Indole, 3-ethyl-2-(1-methyl-2-piperidinyl)-

Description

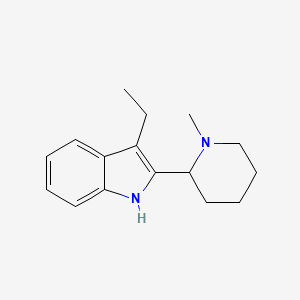

The compound 1H-Indole, 3-ethyl-2-(1-methyl-2-piperidinyl)- is an indole derivative featuring a 3-ethyl substituent and a 1-methyl-2-piperidinyl group at the 2-position of the indole core. Indole derivatives are widely studied for their biological activities, including enzyme inhibition and receptor binding, often modulated by substituents like piperidinyl groups .

Properties

CAS No. |

13994-11-1 |

|---|---|

Molecular Formula |

C16H22N2 |

Molecular Weight |

242.36 g/mol |

IUPAC Name |

3-ethyl-2-(1-methylpiperidin-2-yl)-1H-indole |

InChI |

InChI=1S/C16H22N2/c1-3-12-13-8-4-5-9-14(13)17-16(12)15-10-6-7-11-18(15)2/h4-5,8-9,15,17H,3,6-7,10-11H2,1-2H3 |

InChI Key |

PDRIHEYEBPKZLU-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(NC2=CC=CC=C21)C3CCCCN3C |

Origin of Product |

United States |

Preparation Methods

Starting Material Preparation: Indole Core Functionalization

The indole core can be functionalized at the 3-position with an ethyl group and at the 2-position with a piperidinyl substituent through the following key steps:

Ethyl substitution at the 3-position : This can be achieved via Friedel–Crafts acylation followed by reduction, as demonstrated in the synthesis of indole-2-carboxylates and their derivatives. For example, ethyl 5-chloro-1H-indole-2-carboxylate undergoes Friedel–Crafts acylation with acyl chlorides to introduce various substituents at the 3-position, followed by reduction to yield alkylated indoles.

Introduction of the piperidinyl group at the 2-position : This is commonly performed via nucleophilic substitution or N-alkylation reactions using piperidine derivatives. The piperidinyl moiety is often introduced as a 1-methyl-2-piperidinyl substituent through alkylation of the indole nitrogen or direct substitution at the 2-position.

N-Alkylation with Chiral or Methylated Piperidinyl Reagents

A notable method involves the N-alkylation of indole derivatives with methylated piperidine reagents:

According to a study on chiral 3-(piperidin-3-yl)-1H-indole derivatives, the reaction of racemic 3-(piperidin-3-yl)-1H-indole with chiral reagents such as (R)- or (S)-2-(4-toluenesulfonyloxy)-phenylacetic acid methylester leads to mixtures of diastereomers. These diastereomers can be separated by high-performance liquid chromatography (HPLC) and characterized by NMR and mass spectrometry.

The methyl group on the piperidine nitrogen is introduced via methylation reagents or by using N-methylpiperidine derivatives in the alkylation step.

Alternative Synthetic Routes

Biotransformation and biosynthesis : Some indole derivatives, including 1H-indole-3-carboxaldehyde, can be biosynthesized via bacterial transformation of L-tryptophan using Escherichia coli, which serves as an environmentally friendly route to indole intermediates.

Hemetsberger–Knittel indole synthesis : This method provides access to indole-2-carboxylates, which can be further functionalized to introduce the piperidinyl group and ethyl substitution.

Patent method for N-methyl-3-(1-methyl-4-piperidinyl)-1H-indole derivatives : A patented process describes the preparation of N-methylated piperidinyl-indole derivatives through specific intermediate compounds, highlighting industrial relevance and scalability.

Detailed Reaction Scheme and Data Table

| Step | Reaction Type | Reagents/Conditions | Product/Intermediate | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | Friedel–Crafts Acylation | Ethyl 5-chloro-1H-indole-2-carboxylate, Acyl chloride, AlCl3, DCE, reflux | 3-acyl-5-chloroindole-2-carboxylate | 70-85 | Introduces acyl group at C3 position |

| 2 | Reduction | Triethylsilane, Acid catalyst | 3-ethyl-5-chloroindole-2-carboxylate | 80-90 | Converts ketone to alkyl group |

| 3 | Hydrolysis | Basic conditions | 5-chloroindole-2-carboxylic acid | 75-88 | Prepares acid intermediate |

| 4 | Amide Coupling | Amine (piperidine derivative), BOP, DIPEA, DMF | Indole-2-carboxamide with piperidinyl substituent | 65-80 | Introduces piperidinyl group |

| 5 | N-Alkylation (Methylation) | Methylating agent or N-methylpiperidine | 1H-Indole, 3-ethyl-2-(1-methyl-2-piperidinyl)- | 60-75 | Methylation of piperidine nitrogen |

Abbreviations: DCE = 1,2-dichloroethane; BOP = Benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate; DIPEA = N,N-diisopropylethylamine

Research Outcomes and Characterization

Diastereomeric mixtures formed during N-alkylation can be effectively separated by semi-preparative HPLC, enabling isolation of pure stereoisomers.

Spectroscopic confirmation : The structure of synthesized compounds is confirmed by ^1H and ^13C NMR, high-resolution mass spectrometry (HRMS), and determination of absolute configuration where applicable.

Yields reported in literature for the key steps range from moderate to high (60–90%), indicating the efficiency and reproducibility of these methods.

Industrial relevance : Patented processes indicate that these synthetic routes are scalable and applicable for manufacturing intermediates and final compounds of pharmaceutical interest.

Chemical Reactions Analysis

1H-Indole, 3-ethyl-2-(1-methyl-2-piperidinyl)- undergoes various chemical reactions, including:

Oxidation: The indole ring can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of indole-2,3-diones.

Reduction: Reduction of the indole ring can be achieved using hydrogenation or metal hydrides, resulting in the formation of dihydroindoles.

Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring. Halogenation, nitration, and sulfonation can be performed using appropriate reagents and conditions.

Coupling Reactions: The indole ring can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.

Common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and transition metal catalysts. The major products formed depend on the specific reaction conditions and the nature of the substituents on the indole ring .

Scientific Research Applications

Medicinal Chemistry

Pharmacological Properties

The compound exhibits a range of pharmacological activities, making it a candidate for drug development. Its structure is similar to known psychoactive substances, suggesting potential applications in treating neurological disorders. Research indicates that derivatives of indole compounds can modulate serotonin receptors, which are crucial in managing depression and anxiety disorders.

Case Studies

- Antidepressant Activity : A study demonstrated that analogs of 1H-Indole, 3-ethyl-2-(1-methyl-2-piperidinyl)- showed significant binding affinity to serotonin receptors, indicating potential use as antidepressants .

- Anticancer Properties : Another research highlighted its cytotoxic effects against various cancer cell lines. The compound was found to inhibit cell proliferation and induce apoptosis in melanoma cells, suggesting its role as a potential anticancer agent .

Materials Science

Synthesis of Functional Materials

The unique structure of 1H-Indole, 3-ethyl-2-(1-methyl-2-piperidinyl)- allows for its use in synthesizing functional materials. It can be incorporated into polymers to enhance their mechanical properties and thermal stability.

Case Studies

- Polymer Composites : Research has shown that incorporating this compound into polymer matrices improves the tensile strength and thermal resistance of the material, making it suitable for high-performance applications .

- Nanocomposites : The compound has been used to create nanocomposites with enhanced electrical conductivity, which are valuable in electronic applications .

Environmental Science

Role in Environmental Remediation

The compound's chemical properties enable it to interact with various pollutants, making it a candidate for environmental remediation strategies.

Case Studies

- Adsorption of Heavy Metals : Studies indicate that 1H-Indole, 3-ethyl-2-(1-methyl-2-piperidinyl)- can effectively adsorb heavy metals from aqueous solutions, providing a method for water purification .

- Biodegradation of Organic Pollutants : Research has shown that microbial strains can utilize this compound as a carbon source, leading to the biodegradation of organic pollutants in contaminated environments .

Mechanism of Action

The mechanism of action of 1H-Indole, 3-ethyl-2-(1-methyl-2-piperidinyl)- involves its interaction with specific molecular targets and pathways. The indole ring can bind to various receptors and enzymes, modulating their activity. This compound may exert its effects through the inhibition or activation of specific signaling pathways, leading to changes in cellular functions. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the substituents on the indole ring .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

3-[2-(1-Piperidinyl)ethyl]-1H-indole (CAS 26628-87-5)

- 1H-Indole, 2-methyl-3-[2-(3-methyl-1-piperidinyl)ethyl] (CAS 71765-60-1) Molecular Formula: C17H24N2 Molecular Weight: 256.39 g/mol Substituents: A 3-methylpiperidinyl-ethyl group at the 3-position and a methyl group at the 2-position.

3-(1-Methylpyrrolidin-2-ylidene)-3H-indole

Physical and Chemical Properties

Key Research Findings

- Crystallography : Piperidinyl-substituted indoles exhibit planar structures with π-stacking interactions (centroid–centroid distances = 3.729–3.858 Å), critical for solid-state stability .

- Bacterial Interactions : Indole derivatives like 1H-indole show pH-dependent abundance in bacterial cultures, peaking at 56.52% under alkaline conditions, suggesting roles in microbial survival .

- Synthetic Challenges : Regioselectivity in indole functionalization remains a hurdle, addressed via advanced techniques like microfluidics and optimized catalysts .

Biological Activity

1H-Indole, 3-ethyl-2-(1-methyl-2-piperidinyl)- is a compound belonging to the indole class, characterized by a bicyclic structure that includes a benzene ring fused to a pyrrole ring. Its unique substitution pattern contributes to its diverse biological activities, making it a subject of interest in medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms, potential applications, and structure-activity relationships (SAR).

Chemical Structure and Properties

The molecular formula of 1H-Indole, 3-ethyl-2-(1-methyl-2-piperidinyl)- is C₁₅H₁₈N₂. The compound features:

- An ethyl group at the 3-position.

- A piperidinyl group at the 2-position, with a methyl substitution on the nitrogen atom.

This specific arrangement allows for various interactions within biological systems, influencing its pharmacological properties.

Antimicrobial Properties

Research indicates that 1H-Indole, 3-ethyl-2-(1-methyl-2-piperidinyl)- exhibits notable antimicrobial activity. Its mechanism may involve inhibiting bacterial growth through interference with cellular processes such as DNA replication and transcription. Studies have shown that indole derivatives can effectively combat various pathogens, suggesting potential applications in treating infections.

Anticancer Activity

The compound has been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells by modulating signaling pathways involved in cell growth and survival. The compound's ability to interact with specific molecular targets makes it a candidate for further development as an anticancer agent.

Structure-Activity Relationships (SAR)

SAR studies have highlighted the importance of functional groups in determining the biological activity of indole derivatives. For instance, modifications at the C3 position of the indole ring significantly influence potency against specific receptors such as CB1. Compounds with smaller substituents tend to exhibit enhanced activity compared to those with larger groups .

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 1-Methyl-2-(piperidin-3-yl)-1H-indole | Methyl group instead of ethyl at the 3-position | Potentially different biological activity |

| 1-Ethyl-2-(piperidin-2-yl)-1H-indole | Piperidinyl group at a different position | Variations in reactivity due to substitution |

| 1-Ethyl-2-(pyrrolidin-3-yl)-1H-indole | Pyrrolidinyl group instead of piperidinyl | Distinct pharmacological properties compared to piperidine derivatives |

The biological mechanisms underlying the effects of 1H-Indole, 3-ethyl-2-(1-methyl-2-piperidinyl)- are still being elucidated. Current hypotheses suggest that it may interact with various enzymes and receptors, influencing pathways related to cell proliferation and apoptosis. For instance, studies have shown that certain indole derivatives can act as allosteric modulators at cannabinoid receptors, which are implicated in numerous physiological processes .

Case Studies

Recent research has provided insights into the effectiveness of this compound in preclinical models:

- Anticancer Efficacy : In vitro studies demonstrated that treatment with 1H-Indole, 3-ethyl-2-(1-methyl-2-piperidinyl)- resulted in significant apoptosis in various cancer cell lines.

- Antimicrobial Activity : A series of tests against Gram-positive and Gram-negative bacteria revealed promising results, indicating its potential use as an antimicrobial agent.

Q & A

Q. What are the key structural features of 1H-Indole, 3-ethyl-2-(1-methyl-2-piperidinyl)-, and how do they influence its chemical reactivity?

- Methodological Answer : The compound features an indole core substituted at C-3 with an ethyl group and at C-2 with a 1-methyl-2-piperidinyl moiety. The piperidinyl group introduces steric hindrance and basicity due to the tertiary amine, while the ethyl group enhances lipophilicity. These substituents influence reactivity in nucleophilic/electrophilic interactions, particularly in aromatic substitution or hydrogen-bonding scenarios. Structural analogs with similar groups (e.g., 3-(piperidin-4-yl)-1H-indole) show altered binding affinities to biological targets, suggesting the piperidinyl group's role in receptor interactions .

Q. What are the recommended methods for synthesizing 1H-Indole, 3-ethyl-2-(1-methyl-2-piperidinyl)-?

- Methodological Answer : A multi-step synthesis is typical:

Indole Core Formation : Start with indole-3-carboxaldehyde or a similar precursor.

Piperidine Substitution : React with 1-methyl-2-piperidinyl derivatives under acidic/basic conditions (e.g., using NaH in DMSO for N-alkylation, as seen in indole-piperidine analogs) .

Ethylation : Introduce the ethyl group via alkylation (e.g., using ethyl bromide and a base).

Key challenges include regioselectivity and purification; column chromatography or recrystallization is recommended.

Q. How should researchers characterize the purity and structural identity of this compound?

- Methodological Answer : Use a combination of:

- Spectroscopy : IR (to identify amine and aromatic C-H stretches, e.g., ~2920 cm⁻¹ for alkyl groups ), ¹H/¹³C NMR (to confirm substituent positions).

- Mass Spectrometry : HR-ESI-MS for molecular weight validation (e.g., expected [M+H]+ ion).

- X-ray Crystallography : For unambiguous structural confirmation, employ SHELX programs for refinement .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during the characterization of derivatives?

- Methodological Answer : Contradictions (e.g., unexpected NMR splitting or IR peaks) may arise from conformational flexibility or impurities. Strategies include:

- Dynamic NMR : To study rotational barriers in the piperidinyl group.

- HPLC-MS : To detect trace impurities.

- Computational Validation : Compare experimental IR/NMR with DFT-calculated spectra (software: Gaussian or ORCA). Cross-reference with crystallographic data from SHELXL-refined structures .

Q. What advanced computational methods are suitable for predicting biological interactions of this compound?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to targets like serotonin receptors (5-HT1A), leveraging structural analogs (e.g., 3-(piperidin-4-yl)-1H-indole in receptor studies ).

- Molecular Dynamics (MD) Simulations : Assess stability of ligand-receptor complexes (software: GROMACS).

- QSAR Models : Corrogate substituent effects (e.g., ethyl vs. methyl groups) on activity .

Q. How can researchers optimize the synthetic yield of this compound while minimizing side reactions?

- Methodological Answer :

- Reaction Monitoring : Use in-situ FTIR or LC-MS to track intermediate formation.

- Catalyst Screening : Test Pd-based catalysts for coupling steps (e.g., Suzuki-Miyaura for indole functionalization, as in pyridoindole syntheses ).

- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) often improve alkylation efficiency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.